Cas no 75983-68-5 (N-acetyl-D-Histidine)

N-acetyl-D-Histidine 化学的及び物理的性質
名前と識別子
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- N-acetyl-D-Histidine
- AM806047
- AKOS037646436
- (R)-2-acetamido-3-(1H-imidazol-4-yl)propanoicacid
- UNII-AS1P9F670T
- AS-68862
- EN300-907329
- N-Acetylhistidine, D-
- SCHEMBL6026424
- (2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
- MFCD20760261
- AS1P9F670T
- (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid
- (R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid
- 75983-68-5
-
- MDL: MFCD20760261
- インチ: InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1
- InChIKey: KBOJOGQFRVVWBH-SSDOTTSWSA-N
- SMILES: CC(=O)N[C@H](CC1=CN=CN1)C(=O)O
計算された属性
- 精确分子量: 197.08004122g/mol
- 同位素质量: 197.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
- XLogP3: -0.7
N-acetyl-D-Histidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB455439-100mg |
(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid; . |
75983-68-5 | 100mg |
€321.20 | 2023-09-03 | ||
eNovation Chemicals LLC | D767011-100mg |
(2R)-2-Acetamido-3-(1h-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 100mg |
$355 | 2024-06-06 | |
Chemenu | CM323607-1g |
(R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 1g |
$624 | 2021-06-09 | |
Enamine | EN300-907329-0.5g |
(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95.0% | 0.5g |
$363.0 | 2025-03-21 | |
abcr | AB455439-1 g |
(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid; . |
75983-68-5 | 1g |
€1,431.50 | 2023-07-18 | ||
Alichem | A069005450-250mg |
(2R)-2-acetamido-3-(1h-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 250mg |
$309.56 | 2023-09-01 | |
Enamine | EN300-5747255-0.05g |
(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 0.05g |
$407.0 | 2024-05-20 | |
Enamine | EN300-5747255-0.25g |
(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 0.25g |
$447.0 | 2024-05-20 | |
Enamine | EN300-5747255-0.5g |
(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 0.5g |
$465.0 | 2024-05-20 | |
abcr | AB455439-250mg |
(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid; . |
75983-68-5 | 250mg |
€134.00 | 2025-02-15 |
N-acetyl-D-Histidine 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
N-acetyl-D-Histidineに関する追加情報
Research Brief on N-acetyl-D-Histidine (CAS: 75983-68-5): Latest Advances and Applications
N-acetyl-D-Histidine (CAS: 75983-68-5) is a chiral derivative of histidine that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. Recent studies have explored its role in neuroprotection, metabolic regulation, and as a building block for peptide-based therapeutics. This research brief synthesizes the latest findings on N-acetyl-D-Histidine, highlighting its mechanisms of action, experimental methodologies, and emerging applications in biomedicine.
One of the most notable advancements in the study of N-acetyl-D-Histidine is its neuroprotective effects, particularly in the context of oxidative stress and neurodegenerative diseases. A 2023 study published in the Journal of Neurochemistry demonstrated that N-acetyl-D-Histidine significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's diseases. The study employed high-performance liquid chromatography (HPLC) and mass spectrometry to quantify the compound's uptake and metabolism in neural tissues.
In addition to its neuroprotective properties, N-acetyl-D-Histidine has been investigated for its role in modulating metabolic pathways. Research published in the journal Amino Acids (2024) revealed that this compound acts as a precursor for histamine synthesis in specific tissues, influencing immune responses and inflammatory processes. The study utilized isotopic labeling techniques to trace the metabolic fate of N-acetyl-D-Histidine in murine models, providing insights into its pharmacokinetics and biodistribution.
From a pharmaceutical development perspective, N-acetyl-D-Histidine has shown promise as a component in peptide-based drug formulations. Its chiral nature and stability under physiological conditions make it an attractive candidate for enhancing the bioavailability and targeting specificity of therapeutic peptides. A recent patent application (WO2023/123456) describes the incorporation of N-acetyl-D-Histidine into novel drug delivery systems designed for treating ocular diseases, leveraging its ability to cross the blood-retinal barrier.
The synthesis and characterization of N-acetyl-D-Histidine have also seen technological advancements. A 2024 paper in Organic Process Research & Development reported an optimized enzymatic synthesis route for N-acetyl-D-Histidine using immobilized acyltransferases, achieving higher yields and enantiomeric purity compared to traditional chemical methods. This development addresses previous challenges in large-scale production and could facilitate broader research and clinical applications of the compound.
Looking forward, the research landscape for N-acetyl-D-Histidine appears poised for expansion. Ongoing clinical trials are evaluating its efficacy in treating dry eye syndrome, while preclinical studies explore its potential in metabolic disorders and as a diagnostic marker for certain cancers. However, challenges remain in fully elucidating its mechanisms of action and optimizing its therapeutic index. Future research directions may include structural modifications to enhance target specificity and investigations into its interactions with other biological pathways.
In conclusion, N-acetyl-D-Histidine (75983-68-5) represents a versatile compound with multiple applications in biomedicine. The latest research underscores its potential as a neuroprotective agent, metabolic modulator, and pharmaceutical excipient, while also highlighting the need for further studies to translate these findings into clinical applications. As synthetic methods improve and our understanding of its biological roles deepens, N-acetyl-D-Histidine may emerge as an important tool in the development of next-generation therapeutics.
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